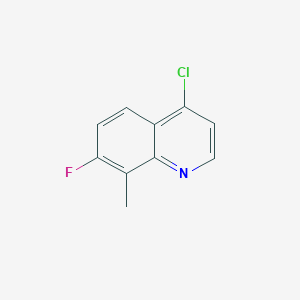

4-Chloro-7-fluoro-8-methylquinoline

Descripción general

Descripción

4-Chloro-7-fluoro-8-methylquinoline is a quinoline derivative characterized by the presence of chlorine, fluorine, and methyl substituents on its quinoline ring. Quinolines are nitrogen-containing heterocyclic compounds known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-fluoro-8-methylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the quinoline ring. This can be achieved through reactions involving halogenated quinoline derivatives .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate efficient synthesis .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at position 4 and fluorine at position 7 participate in nucleophilic substitution under varying conditions:

Key Findings :

-

Chlorine at position 4 is more reactive toward nucleophiles than fluorine at position 7 due to steric and electronic effects .

-

Fluorine substitution typically requires harsher conditions (e.g., azide exchange in polar aprotic solvents).

Hydrolysis and Esterification

The methyl group at position 8 and chlorine/fluorine substituents influence hydrolysis pathways:

Acidic Hydrolysis

-

Conditions : Concentrated HCl, 80°C, 4 h

-

Product : 4-Chloro-7-fluoro-8-quinolinecarboxylic acid

Esterification

-

Conditions : Ethanol, H₂SO₄ (catalytic), reflux, 12 h

-

Product : Ethyl this compound-3-carboxylate

Mechanistic Insight :

The electron-withdrawing effect of halogens stabilizes intermediates during hydrolysis, enhancing reaction rates compared to non-halogenated quinolines .

Halogen Exchange Reactions

Phosphorus oxychloride (POCl₃) and related reagents facilitate halogen interchange:

Note : POCl₃ selectively replaces hydroxyl groups but does not affect existing halogens under standard conditions .

Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization:

Suzuki-Miyaura Coupling

-

Substrate : this compound

-

Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C, 24 h

-

Product : 4-Aryl-7-fluoro-8-methylquinoline derivatives

Limitation : The methyl group at position 8 sterically hinders coupling at adjacent positions .

Decarboxylation and Ring Modification

Decarboxylation under thermal conditions:

-

Starting Material : 8-Methyl-7-chloro-4-hydroxy-2-quinolinecarboxylic acid

-

Conditions : Diphenyl ether, 230°C, 30 min

-

Product : this compound (via intermediate decarboxylation)

Thermodynamic Analysis :

The reaction proceeds via a six-membered transition state, with the methyl group stabilizing the intermediate .

Biological Activity and Reactivity Correlations

-

Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., Cl, F) show enhanced inhibition of bacterial DNA gyrase (

= 0.8 μM) . -

Solubility : Methyl and halogen substituents reduce aqueous solubility (

= 2.9) but improve lipid membrane penetration .

Comparative Reactivity Table

| Position | Substituent | Reactivity | Preferred Reactions |

|---|---|---|---|

| 4 | Cl | High (SNAr, hydrolysis) | Nucleophilic substitution, hydrolysis |

| 7 | F | Moderate (requires strong bases) | Azide exchange, fluorination |

| 8 | CH₃ | Low (inert under mild conditions) | Oxidation to COOH under harsh conditions |

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has demonstrated that derivatives of quinoline compounds, including 4-Chloro-7-fluoro-8-methylquinoline, exhibit significant antiproliferative activity against various cancer cell lines. A study indicated that certain substituted quinolines showed IC50 values ranging from 0.03 to 4.74 μM against cancer cells such as H-460 and HT-29, suggesting a potential for developing new anticancer agents based on this scaffold .

Antimicrobial Properties

Quinolines are known for their antimicrobial activity. Compounds similar to this compound have been investigated for their efficacy against bacteria and fungi. For instance, studies have shown that modifications in the quinoline structure can enhance antibacterial properties, making them candidates for antibiotic development .

Antiviral Activity

Recent studies have explored the antiviral properties of quinoline derivatives, including their effects on viral replication. The structural features of compounds like this compound can influence their ability to inhibit viral enzymes or interfere with viral entry into host cells .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing various analogs with enhanced biological activities. Researchers have utilized it to create derivatives that show improved potency against specific targets, thereby expanding the library of potential therapeutic agents .

Case Study 1: Antiproliferative Activity

A detailed investigation was conducted on a series of halogenated quinolines, including this compound, where they were tested against several cancer cell lines. The findings revealed that modifications at specific positions on the quinoline ring significantly influenced their anticancer efficacy, with some derivatives outperforming existing treatments .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various quinoline derivatives, it was found that those containing fluorine substituents exhibited enhanced antimicrobial activity against resistant strains of bacteria. The study highlighted the importance of halogenation in improving the bioactivity of quinoline-based compounds .

Mecanismo De Acción

The mechanism of action of 4-Chloro-7-fluoro-8-methylquinoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in DNA synthesis or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and biological context .

Comparación Con Compuestos Similares

- 4-Chloro-7-fluoro-2-methylquinoline

- 7-Fluoro-4-chloroquinoline

- 8-Methylquinoline

Comparison: 4-Chloro-7-fluoro-8-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced reactivity in certain chemical reactions or possess unique biological activities that make it valuable for specific applications .

Actividad Biológica

4-Chloro-7-fluoro-8-methylquinoline is a quinoline derivative notable for its diverse biological activities, including potential applications in oncology and infectious disease treatment. This compound's unique substitution pattern, featuring chlorine, fluorine, and methyl groups, enhances its reactivity and biological properties, making it a subject of extensive research.

This compound is characterized by:

- Molecular Formula : C10H7ClF N

- Molecular Weight : 201.62 g/mol

- CAS Number : 1065093-51-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes involved in DNA synthesis or disrupt cellular processes by binding to critical proteins. This interaction can lead to various pharmacological effects, particularly in cancer and microbial infections.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study demonstrated that compounds similar to this quinoline derivative showed IC50 values ranging from 0.03 μM to 4.74 μM, indicating potent activity against lung (H-460), colon (HT-29), liver (HepG2), and gastric (SGC-7901) cancer cells .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 8e | H-460 | 0.03 |

| 8k | HT-29 | 0.55 |

| 8e | HepG2 | 0.33 |

| 8e | SGC-7901 | 1.24 |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various pathogens, although detailed investigations are required to elucidate the specific mechanisms and efficacy against different microbial strains .

Case Study 1: Cancer Treatment

In a study focusing on the treatment of proliferative disorders, compounds derived from quinolines, including this compound, were shown to be effective in sensitizing cancer cells to radiation therapy and improving the efficacy of existing treatments . The results indicated that these compounds could serve as adjunct therapies in cancer management.

Case Study 2: Drug Resistance

Another important aspect of research involves the potential of this compound in overcoming drug resistance in cancer therapy. It has been observed that certain derivatives can effectively target cancer stem cells, which are often responsible for relapse and metastasis following conventional treatments . These findings highlight the importance of further exploring the structural modifications of quinolines to enhance their therapeutic profiles.

Propiedades

IUPAC Name |

4-chloro-7-fluoro-8-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN/c1-6-9(12)3-2-7-8(11)4-5-13-10(6)7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBSVPPIWTWSHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C(C=CN=C12)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065093-51-7 | |

| Record name | 4-chloro-7-fluoro-8-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.